molecular formula C13H11ClFN5 B1200719 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine CAS No. 70091-21-3

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

Cat. No. B1200719
CAS RN: 70091-21-3
M. Wt: 291.71 g/mol
InChI Key: VAEPQHITLRNBPM-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, also known as CFP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a protein kinase that plays a crucial role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer. CFP has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

  • Anticoccidial Activity : 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine demonstrated remarkable anticoccidial activity against Eimeria tenella, E. acervulina, and E. maxima in battery trials using White Leghorn male chicks. The compound was effective in improving body weight gain and reducing clinical signs of infection at dietary levels of 60-100 ppm (Matsuno, 1986).

  • Synthesis Methods : Research has been conducted on the synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, exploring various methods and precursors for its preparation, highlighting the compound's chemical versatility and potential for modification (Kelley & McLean, 1986).

  • Antirhinovirus Activity : The compound and its analogues have shown potential as antirhinovirus agents. Variants of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine exhibited notable activity against rhinovirus serotypes, suggesting potential in treating respiratory infections (Kelley et al., 1990).

  • Anticonvulsant Activity : Analogs of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, with modifications to the imidazole ring, were synthesized and tested for their anticonvulsant properties. These analogues showed varying levels of activity against seizures induced in rats, highlighting the compound's potential in neurological research (Kelley et al., 1995).

  • Antimicrobial Evaluation : The compound and its derivatives were evaluated for antimicrobial activities against various bacteria, including Staphylococcus aureus and Escherichia coli. Some derivatives showed promising antibacterial and antifungal properties (Tunçbilek et al., 2009).

  • HIV-1 Inhibitory Activity : Research on the effects of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes revealed significant inhibitory activity, particularly against certain HIV-1 mutants, suggesting its potential in antiviral therapies (Rotili et al., 2014).

properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEPQHITLRNBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220366
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

CAS RN

70091-21-3
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-methylaminopurine (298 mg, 2 mmols), potassium carbonate (276 mg, 2 mmols) and N,N-dimethylacetamide (10 ml) was added 2-chloro-6-fluorobenzyl chloride (718 mg, 4 mmols), and the resultant mixture was allowed to react at 110° C. for 8 hours with stirring. The reaction product was then treated in the same manner as Example 12 to give 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine as needles (320 mg, yield 55%), m.p. 188°-190° C.
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Matsuno - Veterinary Parasitology, 1986 - Elsevier
In a series of battery experiments utilizing 9-day-old White Leghorn male chicks, 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine (VM 6387) and 9-(2-chloro-6-fluorobenzyl)-6-…
Number of citations: 1 www.sciencedirect.com
M MANO, T SEO, K IMAI - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
The thermal cyclization of 4-amino-6-methylamino-(3) and 4, 6-bis (methylamino)-5-phenylazopyrimidines (4) to adenine (10) and its N-methyl derivative is described. Compound 3 was …
Number of citations: 4 www.jstage.jst.go.jp
L Maes, W Coussement, O Vanparijs… - The Journal of …, 1988 - JSTOR
Diclazuril, a new benzeneacetonitrile anticoccidial, has potent activity against various stages of Eimeria tenella. A single treatment of experimentally infected chickens during the …
Number of citations: 43 www.jstor.org
N Anderson, VO Anosa, M Anwar, H Rak, TW Gyorkos… - bovis, 1978
Number of citations: 0
SB Amato, HEB De Rezende, DC Gomes… - infection, 1986
Number of citations: 0
E Mocsari, C T&h, M Meder, E Saghy, R Glavits - VETERINARY MICROBIOLOGY, 1987
Number of citations: 0
TO Ekwe, SN Chiejina, JV Ernst, DS Lindsay
Number of citations: 0

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